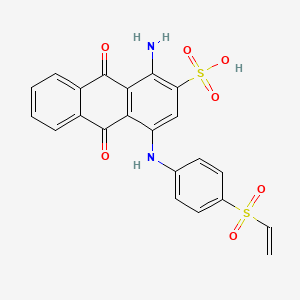
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, ethenylsulfonyl, and sulfonic acid groups
Métodos De Preparación
The synthesis of 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid involves multiple steps, typically starting with the functionalization of the anthracene core. The synthetic route generally includes:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups.
Ethenylsulfonylation: The ethenylsulfonyl group is introduced via a reaction with ethenylsulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Análisis De Reacciones Químicas
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid stands out due to its unique combination of functional groups. Similar compounds include:
1-Amino-4-(4-sulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Propiedades
Número CAS |
62669-67-4 |
|---|---|
Fórmula molecular |
C22H16N2O7S2 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-9-7-12(8-10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31) |
Clave InChI |
NHVANJGFAFQZEE-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
SMILES canónico |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Key on ui other cas no. |
62669-67-4 |
Sinónimos |
remazol brilliant blue R vinyl sulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















